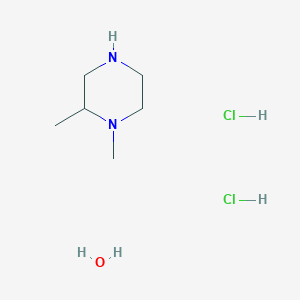
1,2-Dimethylpiperazine dihydrochloride hydrate
Übersicht
Beschreibung
1,2-Dimethylpiperazine dihydrochloride hydrate is a chemical compound with the molecular formula C6H18Cl2N2O . It is used in scientific research and has various applications, including drug development and synthesis of organic compounds.
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H14N2.2ClH.H2O/c1-6-5-7-3-4-8(6)2;;;/h6-7H,3-5H2,1-2H3;2*1H;1H2 . The molecular weight is 205.13 Da . Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.13 . It is a liquid at room temperature and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Tumorigenesis and Carcinogenicity Studies
1,2-Dimethylpiperazine derivatives, such as 1,2-dimethylhydrazine dihydrochloride, have been prominently used in tumorigenesis studies, providing insights into the carcinogenic potential of certain chemical compounds. For instance:
- Tóth (1972) explored the carcinogenic effects of 1,2-dimethylhydrazine dihydrochloride, demonstrating its ability to induce angiosarcomas and tumors in the liver and cecum, highlighting the compound's significance in studying cancer mechanisms and potential therapies Tóth, B. (1972). Cancer research.
- Similar research by Tóth & Wilson (1971) emphasized the compound's role in inducing blood vessel tumors, advancing our understanding of vascular oncology and tumor microenvironments Tóth, B., Wilson, R. (1971). The American journal of pathology.
Immunological and Enzymatic Responses
- Bansal et al. (1978) utilized 1,2-dimethylhydrazine dihydrochloride to study immunologic surveillance, revealing the compound's influence on tumor growth and the body's immune response, a critical area in cancer research and immunotherapy Bansal, S., Mark, R., Bansal, B., Rhoads, J. (1978). Journal of the National Cancer Institute.
- Schiller et al. (1979) investigated the effects of 1,2-dimethylhydrazine dihydrochloride on the development of intestinal brush border enzymes, contributing to our understanding of gastrointestinal physiology and potential impacts of environmental toxins Schiller, C., Walden, R., Kee, T. E. (1979). Toxicology and applied pharmacology.
Bioactive Diketopiperazines
- Wang et al. (2013) discussed the bioactive properties of diketopiperazines, chemical structures related to 1,2-Dimethylpiperazine, highlighting their potential in drug discovery and diverse medicinal applications Wang, Y., Wang, P.-P., Ma, H., Zhu, W. (2013). Expert Opinion on Therapeutic Patents.
Pharmacological Properties
- Pytka et al. (2015) explored the pharmacological properties of phenylpiperazine derivatives, showcasing the potential of 1,2-Dimethylpiperazine related structures in developing new therapeutic agents with antidepressant and anxiolytic effects Pytka, K., Partyka, A., Jastrzębska-Więsek, M., Siwek, A., Głuch-Lutwin, M., Mordyl, B., Kazek, G., Rapacz, A., Olczyk, A., Gałuszka, A., Blachuta, M., Waszkielewicz, A., Marona, H., Sapa, J., Filipek, B., Wesołowska, A. (2015). PLoS ONE.
Wirkmechanismus
The mechanism of action for 1,2-Dimethylpiperazine dihydrochloride hydrate is not specified in the search results. Its use in scientific research suggests it may have various mechanisms of action depending on the specific application.
Eigenschaften
IUPAC Name |
1,2-dimethylpiperazine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH.H2O/c1-6-5-7-3-4-8(6)2;;;/h6-7H,3-5H2,1-2H3;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZUSQSTNXBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
668435-15-2 | |
| Record name | 1,2-dimethylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



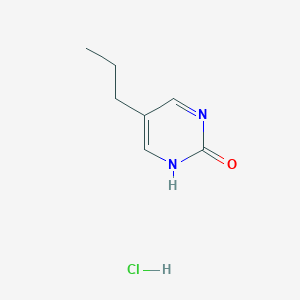
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)
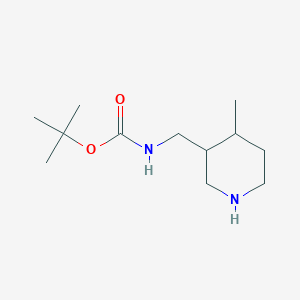
![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)


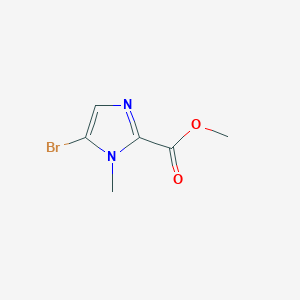
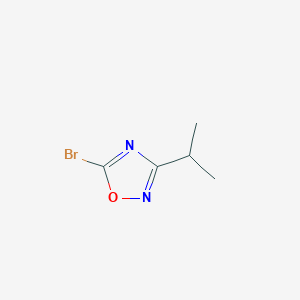




![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)
